Cilansetron Hydrochloride

Description

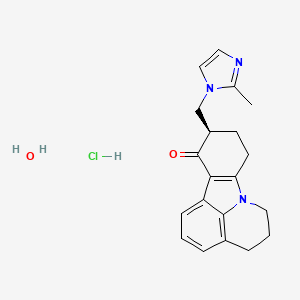

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

209859-87-0 |

|---|---|

Molecular Formula |

C20H24ClN3O2 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrate;hydrochloride |

InChI |

InChI=1S/C20H21N3O.ClH.H2O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H;1H2/t15-;;/m1../s1 |

InChI Key |

JXQUEAGLZNCBHC-QCUBGVIVSA-N |

Isomeric SMILES |

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl |

Appearance |

Solid powder |

Other CAS No. |

209859-87-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cilansetron Hydrochloride; KC-9946; KC 9946; KC9946; |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Cilansetron Hydrochloride

Synthetic Pathways and Methodologies

The synthesis of cilansetron (B1669024) is a prime example of multi-step organic synthesis, a cornerstone in the production of complex active pharmaceutical ingredients (APIs). pharmafeatures.comflinders.edu.au Such processes involve a sequence of chemical reactions designed to build the target molecule from simpler, commercially available starting materials. scispace.com

The synthesis of racemic cilansetron is accomplished through a linear sequence of reactions. A common pathway begins with 1-indanone (B140024), which undergoes a series of transformations to build the core structure and append the necessary functional groups. drugfuture.com

The key stages of the synthesis are outlined below:

Ring Expansion and Reduction: 1-indanone (I) is first treated with sodium azide (B81097) in an acidic medium to form the tetrahydroquinolone (II). This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminium hydride (LiAlH4), to yield the corresponding tetrahydroquinoline (III). drugfuture.com

N-Amino Group Formation: The tetrahydroquinoline (III) is converted into an N-nitroso derivative (IV) using sodium nitrite (B80452) and sulfuric acid. This is followed by another reduction step with LiAlH4 to produce the N-amino compound (V), a crucial precursor for the subsequent cyclization. drugfuture.com

Hydrazone Formation: The N-amino compound (V) is reacted with cyclohexane-1,3-dione (VI) to form a monohydrazone (VII). drugfuture.com

Cyclization: The monohydrazone (VII) undergoes an acid-catalyzed cyclization to form the tetracyclic carbazole (B46965) core structure (VIII). drugfuture.com

Side-Chain Installation: The carbazole core is first subjected to a Mannich reaction with dimethylamine (B145610) and paraformaldehyde to introduce a dimethylaminomethyl group, yielding intermediate (IX). This group is then displaced by 2-methylimidazole (B133640) (X) in refluxing water to afford racemic cilansetron (XI). drugfuture.com

Below is an interactive data table summarizing the key synthetic transformations.

| Step | Starting Material(s) | Key Reagents | Product | Transformation Type |

| 1 | 1-indanone (I) | Sodium azide, Acetic acid/Sulfuric acid | Tetrahydroquinolone (II) | Ring Expansion |

| 2 | Tetrahydroquinolone (II) | LiAlH4, THF | Tetrahydroquinoline (III) | Reduction |

| 3 | Tetrahydroquinoline (III) | NaNO2, Sulfuric acid | N-nitroso derivative (IV) | Nitrosation |

| 4 | N-nitroso derivative (IV) | LiAlH4, THF | N-amino compound (V) | Reduction |

| 5 | N-amino compound (V), Cyclohexane-1,3-dione (VI) | - | Monohydrazone (VII) | Hydrazone Formation |

| 6 | Monohydrazone (VII) | HCl, Acetic acid | Tetracyclic compound (VIII) | Cyclization |

| 7 | Tetracyclic compound (VIII) | Dimethylamine, Paraformaldehyde | Intermediate (IX) | Mannich Reaction |

| 8 | Intermediate (IX), 2-methylimidazole (X) | Water (reflux) | Racemic Cilansetron (XI) | Nucleophilic Substitution |

| 9 | Racemic Cilansetron (XI) | di-p-toluyl-D-tartaric acid or D-pyroglutamic acid | R(-) and S(+) Cilansetron | Optical Resolution |

The formation of the characteristic tetracyclic carbazole core is a critical step in the synthesis of cilansetron. drugfuture.com This is achieved through the cyclization of the monohydrazone intermediate (VII). drugfuture.com This transformation is typically catalyzed by hydrochloric acid in refluxing acetic acid. The reaction proceeds via a mechanism analogous to the Fischer indole (B1671886) synthesis, a powerful and widely used method for constructing indole and carbazole ring systems. drugfuture.comresearchgate.net While numerous methods exist for carbazole synthesis, including transition-metal-catalyzed C-H amination and cyclization of biaryl azides, the acid-catalyzed cyclization of a pre-formed hydrazone provides a direct and efficient route to the specific carbazole framework of cilansetron. nih.govorganic-chemistry.org

The high affinity and selectivity of cilansetron for the 5-HT3 receptor are dictated by the specific functional groups attached to the carbazole core. nih.govresearchgate.net The final steps of the synthesis are designed to install the crucial side chain containing the 2-methylimidazole moiety. This is accomplished by first introducing a reactive "handle" onto the carbazole nitrogen via a Mannich reaction, which is then displaced by 2-methylimidazole. drugfuture.com This side chain is essential for the molecule's interaction with the binding site of the 5-HT3 receptor, a ligand-gated ion channel. nih.gov The precise length and chemical nature of this linker, along with the heterocyclic imidazole (B134444) ring, are key structural features that contribute to the potent antagonist activity of cilansetron. drugfuture.comresearchgate.net

Like many amine-containing pharmaceuticals, cilansetron is typically converted into a salt form to improve its physicochemical properties, such as aqueous solubility and stability. nih.gov The hydrochloride salt is prepared by treating the free base of cilansetron with hydrochloric acid. nih.govgoogle.com This acid-base reaction can be performed by introducing hydrogen chloride gas to a solution of the cilansetron base in a suitable organic solvent or by adding a solution of HCl in a solvent like isopropanol (B130326) or diethyl ether. google.com The resulting cilansetron hydrochloride salt precipitates from the solution and can be isolated as a crystalline solid, which is the form used as the active pharmaceutical ingredient. nih.govgoogle.com The formation of the hydrochloride salt can significantly enhance the stability of the API. nih.gov

Stereochemical Considerations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and action, as biological targets like receptors are themselves chiral. mhmedical.compatsnap.com The interaction between a drug and its receptor is highly dependent on the drug's specific 3D shape. patsnap.com

The synthetic pathway described previously results in the formation of cilansetron as a racemic mixture, meaning it contains equal amounts of two enantiomers (non-superimposable mirror images) designated as R and S. drugfuture.comnih.gov In biological systems, it is common for one enantiomer to be significantly more active than the other. patsnap.comwashington.edu For cilansetron, the pharmacological activity resides in the R(-) stereoisomer.

To isolate the desired R(-) enantiomer, a process called optical resolution is employed as the final step of the synthesis. drugfuture.com This involves reacting the racemic cilansetron with a chiral resolving agent, such as di-p-toluyl-D-tartaric acid or D-pyroglutamic acid. drugfuture.com This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure R(-) cilansetron is recovered from its salt by treatment with a base. This ensures that the final active pharmaceutical ingredient is enantiomerically pure, containing only the therapeutically active R(-) isomer.

Stereoselectivity in Receptor Binding

Cilansetron, chemically designated as (10R)-5,6,9,10-tetrahydro-10-((2-methyl-1H-imidazol-1-yl)methyl)-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, is a chiral molecule. openaccessjournals.com However, research into its interaction with the 5-HT3 receptor indicates a low degree of stereoselectivity in binding. Studies on 1,7-annelated indoles, the class to which cilansetron belongs, have shown that while the (-)-isomers are slightly more potent than the (+)-isomers, the difference is not substantial. nih.gov This characteristic is similar to that observed with ondansetron (B39145), another prominent 5-HT3 receptor antagonist. nih.gov The receptor binding profile for cilansetron demonstrates a very high affinity for the 5-HT3 receptor, with a Ki (inhibitor constant) of 0.19 nM. nih.gov Its affinity for other receptors, such as sigma-receptors, muscarine (B1676868) M1 receptors, and 5-HT4 receptors, is significantly weaker. nih.gov

| Receptor | Ki (nM) |

|---|---|

| 5-HT3 | 0.19 |

| Sigma-receptors | 340 |

| Muscarine M1 receptors | 910 |

| 5-HT4 receptors | 960 |

Structural Class and Relationships to Other Compounds

Carbazole Class of Organic Compounds

Cilansetron is structurally classified as a carbazole derivative. nih.govnih.gov Carbazole is an aromatic heterocyclic organic compound featuring a tricyclic structure where two six-membered benzene (B151609) rings are fused to a central five-membered nitrogen-containing ring. wikipedia.orgresearchgate.net The core chemical name of cilansetron, 4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, explicitly identifies this foundational carbazole structure. openaccessjournals.comgoogle.com This tricyclic system is a key feature in many compounds developed as 5-HT3 receptor antagonists.

Relationship to 1,7-Annelated Indole Derivatives

The development of cilansetron emerged from research into novel 1,7-annelated indole derivatives. openaccessjournals.comnih.gov This line of synthesis was based on the structures of earlier 5-HT3 antagonists, ondansetron and its analogue, GR 65,630. nih.gov The process of annelation, which involves the fusion of an additional ring to a molecular structure, was a key strategy. In the case of cilansetron, this annelation resulted in a tetracyclic compound that demonstrated significantly higher potency compared to its predecessors. openaccessjournals.com The additional ring is believed to create a favorable hydrophobic area that enhances the molecule's interaction with the 5-HT3 receptor site. nih.gov

Comparative Structural Analysis with Other 5-HT3 Receptor Antagonists (e.g., Ondansetron, GR 65,630)

A comparative analysis of cilansetron with other 5-HT3 receptor antagonists, known as "setrons," highlights key structural modifications that enhance its potency. wikipedia.org

Ondansetron : Like cilansetron, ondansetron possesses a carbazole core. However, cilansetron's structure is more rigid and complex due to the 1,7-annelation, which creates an additional fused ring. This structural alteration is credited with making cilansetron several times more potent than ondansetron. openaccessjournals.comnih.gov In vitro studies have shown cilansetron's competitive antagonism at 5-HT3 receptors to be ten times greater than that of ondansetron. openaccessjournals.com

GR 65,630 : This compound is a ring-opened C-linked methylimidazole analogue of ondansetron. nih.gov The synthesis of cilansetron and other 1,7-annelated indoles was directly inspired by the structures of both ondansetron and GR 65,630. nih.gov The annelation process applied to these foundational structures led to compounds that were four times more potent than GR 65,630. nih.gov

The enhanced potency of these 1,7-annelated indole derivatives fits the proposed chemical template for high-affinity binding to the 5-HT3 receptor, which includes a heteroaromatic ring system, a coplanar carbonyl group, and a nitrogen center at specific distances. nih.gov The additional ring in cilansetron's structure appears to optimize its fit within this template. nih.gov

| Compound | Relative Potency Increase (Compared to Predecessors) | Reference Compound |

|---|---|---|

| Cilansetron (and related 1,7-annelated indoles) | 7 times more potent | Ondansetron |

| Cilansetron (and related 1,7-annelated indoles) | 4 times more potent | GR 65,630 |

Molecular and Receptor Pharmacology of Cilansetron Hydrochloride

5-HT3 Receptor Binding Affinity and Selectivity

The therapeutic potential and pharmacological profile of cilansetron (B1669024) are defined by its high affinity and selectivity for the 5-HT3 receptor.

Receptor binding studies have demonstrated that cilansetron exhibits a very high affinity for the 5-HT3 receptor. The dissociation constant (Ki) for cilansetron at the 5-HT3 receptor has been reported to be 0.19 nM, indicating a strong binding interaction. nih.gov This high affinity is a key characteristic of its potent antagonist activity.

Cilansetron was developed from a series of novel 1,7-annelated indole (B1671886) derivatives based on the structures of earlier 5-HT3 antagonists like ondansetron (B39145) and GR 65,630. nih.govscispace.com This structural modification resulted in a significant increase in potency. Studies have shown that cilansetron is approximately 7 times more potent than ondansetron and 4 times more potent than GR 65,630 in receptor binding assays. nih.gov Furthermore, in vitro studies measuring competitive antagonism have demonstrated that cilansetron's activity is ten times greater than that of ondansetron. scispace.comopenaccessjournals.com

| Compound | Comparative Potency / Activity | Reference |

|---|---|---|

| Cilansetron | Baseline | - |

| Ondansetron | Cilansetron is ~7x more potent in receptor binding. nih.gov | nih.gov |

| Ondansetron | Cilansetron shows 10x greater competitive antagonism in vitro. scispace.comopenaccessjournals.com | scispace.comopenaccessjournals.com |

| GR 65,630 | Cilansetron is ~4x more potent in receptor binding. nih.gov | nih.gov |

A critical aspect of cilansetron's pharmacology is its high selectivity for the 5-HT3 receptor. While it binds potently to 5-HT3 receptors, it displays only weak affinity for other receptor subtypes. nih.gov For instance, its binding affinity for sigma receptors (Ki = 340 nM), muscarine (B1676868) M1 receptors (Ki = 910 nM), and 5-HT4 receptors (Ki = 960 nM) is substantially lower than for the 5-HT3 receptor. nih.gov In a broad screening panel, cilansetron showed no significant affinity (Ki ≥ 5000 nM) for 37 other receptor types, underscoring its selective pharmacological profile. nih.gov

| Receptor Subtype | Cilansetron Ki Value (nM) |

|---|---|

| 5-HT3 Receptor | 0.19 nih.gov |

| Sigma Receptors | 340 nih.gov |

| Muscarine M1 Receptors | 910 nih.gov |

| 5-HT4 Receptors | 960 nih.gov |

Mechanism of Action at the 5-HT3 Receptor

Cilansetron functions as a classic antagonist at the 5-HT3 receptor, which is a non-selective cation channel. drugbank.com

The primary mechanism of action for cilansetron is competitive antagonism. scispace.comopenaccessjournals.com It binds to the 5-HT3 receptor at the same site as the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.govdrugs.com By occupying this binding site, cilansetron physically prevents serotonin from binding to and activating the receptor. drugs.com

The 5-HT3 receptor is a ligand-gated ion channel; its activation by serotonin leads to the opening of a non-selective cation channel and subsequent neuronal depolarization. drugbank.com By competitively blocking the binding of serotonin, cilansetron inhibits this activation process. drugbank.com This inhibition prevents the influx of cations and the resulting depolarization of enteric neurons, thereby modulating processes such as visceral pain and gastrointestinal secretions that are influenced by 5-HT3 receptor activation. drugbank.comnih.gov

Structural Determinants for 5-HT3 Receptor Interaction

The interaction between cilansetron and the 5-HT3 receptor is governed by specific structural features that align with the established pharmacophore for 5-HT3 receptor antagonists. wikipedia.orgnih.gov This pharmacophore consists of three key components: a heteroaromatic ring system, a coplanar carbonyl group, and a basic nitrogen center, all positioned at well-defined distances from one another. nih.govnih.gov

The heteroaromatic ring system is a crucial element for the binding of 5-HT3 receptor antagonists. wikipedia.orgnih.gov In the case of cilansetron, this is represented by its annelated indole structure. nih.gov This rigid, aromatic moiety is believed to engage in hydrophobic interactions within the receptor's binding site. nih.govnih.gov The most potent antagonists typically possess a 6-membered aromatic ring, often as part of a 6,5 heterocyclic ring system. wikipedia.org The aromatic rings of antagonists like granisetron have been shown to lie between specific amino acid residues, such as W183 and Y234, within the receptor's binding pocket. wikipedia.org The annelated indole structure of cilansetron is thought to provide an extended hydrophobic area, contributing to its enhanced potency compared to non-annelated compounds like ondansetron. nih.gov

A carbonyl group, or a bioisosteric equivalent, that is coplanar with the aromatic ring system is another essential feature of the 5-HT3 antagonist pharmacophore. nih.govwikipedia.orgacs.org This coplanarity is a critical determinant for high-affinity binding. The carbonyl group is capable of participating in hydrogen bonding interactions within the receptor. wikipedia.org Docking studies with various 'setron' antagonists suggest that the carbonyl groups can form hydrogen bonds with residues such as S227 in the binding site. researchgate.net While the carbonyl group is a key feature, some studies have shown that it can be replaced by other hydrogen bond acceptors, such as a thiazole, without loss of antagonistic activity. nih.gov

The presence of a basic nitrogen center is a fundamental requirement for 5-HT3 receptor antagonists. wikipedia.org This nitrogen is typically protonated at physiological pH, and antagonists are more likely to bind in this charged form. acs.org The distance between this basic amine and the other pharmacophoric elements is critical for optimal receptor interaction. Pharmacophore models have proposed specific distances between these key features. For instance, the distance between the centroid of the aromatic ring and the basic nitrogen is suggested to be approximately 6.7 Å, while the distance from the carbonyl oxygen to the basic nitrogen is around 5.2 Å. nih.gov The 5-HT3 receptor can generally only accommodate small substituents on this charged amine, with a methyl group often being optimal. wikipedia.orgnih.gov

Hydrophobic interactions play a significant role in the binding of cilansetron and other 5-HT3 antagonists to the receptor. nih.govnih.gov The binding cavity of the 5-HT3 receptor is characterized by a narrow back enclosed by aromatic residues, including W90, Y143, Y153, W183, and Y234. researchgate.net The planar, aromatic portions of the antagonist molecules intercalate between these aromatic side chains. researchgate.net The enhanced potency of cilansetron, which is a 1,7-annelated indole derivative, is attributed to its extra ring providing a more favorable hydrophobic area for interaction with the receptor site. nih.gov This suggests that the extent of hydrophobic contact between the ligand and the receptor is a key determinant of binding affinity.

Preclinical Pharmacodynamic Studies of Cilansetron Hydrochloride

Modulation of Gastrointestinal Motility in Animal Models

Cilansetron (B1669024) has demonstrated significant effects on gastrointestinal motility, influencing gastric emptying, colonic transit, and contractile activity through its interaction with the enteric nervous system.

In preclinical studies involving canine models, cilansetron has been shown to influence gastric emptying. Specifically, research has indicated that cilansetron can prevent the delay in gastric emptying that occurs following the intraduodenal administration of lipids openaccessjournals.com. This effect is thought to be mediated through the drug's action on mucosal sensory afferent nerves, suggesting that 5-HT3 receptor antagonists like cilansetron may exert their effects locally on afferent nerve terminals after being absorbed across the mucosa openaccessjournals.com.

As a 5-HT3 receptor antagonist, cilansetron is known to slow colonic transit nih.govnih.gov. Studies have demonstrated that cilansetron has a consistent and moderate dose-dependent inhibitory effect on total colonic transit openaccessjournals.com. This action is a key component of its mechanism in managing conditions characterized by rapid colonic transit. The slowing of transit is also associated with a tendency for firmer stool consistency nih.govnih.gov. While one study in rats examined the effects of cilansetron on mesenteric and colonic blood flow, it did not find significant alterations in colonic blood flow that would account for changes in transit time nih.gov.

In a double-blind, crossover trial with healthy volunteers, both 4 mg and 8 mg doses of cilansetron were found to significantly increase the number of contractions and the area under the pressure curve in the sigmoid colon compared to placebo, particularly after cholinergic stimulation with neostigmine (B1678181) nih.govnih.gov. However, the amplitude and duration of these contractions were not significantly affected nih.govnih.gov.

| Parameter | Condition | Placebo | Cilansetron (4 mg & 8 mg) | Significance (P-value) |

|---|---|---|---|---|

| Area Under the Pressure Curve | Meal-stimulated | Increased | Slightly augmented increase | 0.010 |

| Neostigmine-stimulated | Sharply increased | Markedly greater increase | ||

| Number of Contractions | Meal-stimulated | Increased | Higher increase | 0.013 |

| Neostigmine-stimulated | Markedly increased | Markedly more contractions |

The enteric nervous system, where 5-HT3 receptors are widely distributed, plays a crucial role in regulating gastrointestinal motility drugbank.com. Acetylcholine (B1216132) is the primary excitatory neurotransmitter in this system, stimulating smooth muscle contraction nih.govnih.gov. 5-HT3 receptor antagonists like cilansetron modulate the activity of the enteric nervous system by inhibiting the activation of non-selective cation channels on enteric neurons drugbank.com. This action can influence the release of neurotransmitters, including acetylcholine.

The significant augmentation of neostigmine-stimulated phasic motility by cilansetron provides indirect evidence of its interaction with cholinergic pathways nih.govnih.gov. Neostigmine is an acetylcholinesterase inhibitor, which increases the availability of acetylcholine at the neuromuscular junction nih.gov. The enhanced contractile response to neostigmine in the presence of cilansetron suggests that while cilansetron antagonizes 5-HT3 receptors, it may also modulate the downstream effects of cholinergic stimulation, leading to a more pronounced motor response nih.gov. This indicates a complex interplay between serotonergic and cholinergic pathways in the control of colonic motility.

Investigations into Visceral Sensitivity and Pain Perception in Animal Models

A key aspect of the preclinical evaluation of cilansetron has been its effect on visceral hypersensitivity, a common feature of functional gastrointestinal disorders.

Animal models have consistently demonstrated the potent effects of cilansetron on reducing visceral sensitivity openaccessjournals.com. In these models, cilansetron has been shown to potently inhibit or reduce visceral sensitivity induced by both mechanical distension and chemical irritants openaccessjournals.com.

Further mechanistic studies in rats have shown that cilansetron antagonizes the serotonin-induced responses of mesenteric afferent nerve terminals openaccessjournals.comnih.gov. A study focusing on the rat jejunum revealed that intraluminally administered cilansetron resulted in a greater degree of antagonism of the 5-HT response compared to intravenous administration nih.gov. This finding suggests that cilansetron is active at its site of absorption, where it antagonizes 5-HT3 receptors located on vagal mucosal afferent terminals nih.gov. By blocking these receptors, cilansetron can reduce the transmission of noxious sensory information from the gut to the central nervous system, thereby alleviating visceral pain perception.

Inhibition and Reduction of Chemically-Induced Visceral Sensitivity

Cilansetron hydrochloride has demonstrated the ability to inhibit or reduce visceral sensitivity induced by chemical stimuli in preclinical animal models. This suggests a potential mechanism for its therapeutic effects in conditions characterized by visceral hypersensitivity. openaccessjournals.com Studies in various animal models have shown that cilansetron can potently mitigate the responses to noxious chemical stimuli in the gastrointestinal tract. openaccessjournals.com This inhibitory action on chemosensitivity is a key aspect of its preclinical pharmacodynamic profile, indicating its potential to alleviate visceral pain and discomfort.

Antagonism of Serotonin-Induced Responses of Mesenteric Afferent Nerve Terminals

This compound effectively antagonizes the responses of mesenteric afferent nerve terminals to serotonin (B10506) (5-hydroxytryptamine, 5-HT). openaccessjournals.comnih.govresearchgate.net As a potent and selective 5-HT3 receptor antagonist, cilansetron blocks the action of serotonin on these nerve endings, which are crucial for transmitting sensory information, including pain, from the gut to the central nervous system.

A study in the rat jejunum provided specific insights into the efficacy of cilansetron in blocking serotonin-induced responses of mesenteric afferent fibers. The research compared the effects of intravenous and intraluminal administration of cilansetron on the afferent nerve response to 5-HT. The findings revealed that intraluminal application of a threshold dose of cilansetron resulted in a significantly greater antagonism of the 5-HT response compared to intravenous administration. nih.govresearchgate.net This suggests that cilansetron is highly active at its site of absorption in the gastrointestinal tract. openaccessjournals.comnih.govresearchgate.net

Table 1: Antagonism of 5-HT Response by Cilansetron in Rat Jejunum

| Administration Route | Mean Antagonism of 5-HT Response (%) | Standard Error of the Mean (SEM) | P-value (Intraluminal vs. Intravenous) |

|---|---|---|---|

| Intravenous | 47.8 | 7.9 | 0.008 |

| Intraluminal | 76.9 | 4.7 |

Data from a study comparing the efficacy of intravenous and intraluminal cilansetron on the sensitivity of mesenteric afferent fibres to 5-hydroxytryptamine in the rat jejunum. nih.govresearchgate.net

Local Actions on Mucosal Sensory Afferent Nerves

Preclinical evidence indicates that this compound exerts local actions on mucosal sensory afferent nerves within the gastrointestinal tract. openaccessjournals.com The compound is thought to act on afferent nerve terminals following its absorption across the mucosa. openaccessjournals.com Studies have concluded that cilansetron is active at its site of absorption, where it antagonizes 5-HT3 receptors located on vagal mucosal afferent terminals. nih.gov This local activity at the mucosal level is significant as it suggests that cilansetron can directly modulate sensory signaling at the interface between the gut lumen and the nervous system. This mechanism may contribute to its effects on visceral perception and gastrointestinal motility. openaccessjournals.com

Neurophysiological Effects on the Enteric Nervous System

Modulation of Serotonin-Evoked Spike Discharge in Enteric Neurons

While this compound is known to be a potent 5-HT3 receptor antagonist, and these receptors are prevalent in the enteric nervous system, specific preclinical studies detailing its modulatory effects on serotonin-evoked spike discharge in enteric neurons are not extensively available in the public domain. The antagonism of 5-HT3 receptors by cilansetron would be expected to inhibit the fast, excitatory neurotransmission mediated by serotonin in the enteric nervous system.

Differential Effects on Fast and Late-Onset Spike Discharges

Detailed preclinical research on the differential effects of this compound on fast and late-onset spike discharges in enteric neurons has not been widely published. Such studies would be necessary to fully characterize the neurophysiological impact of cilansetron on the complex signaling patterns within the enteric nervous system.

Effects on Splanchnic Circulation in Preclinical Species

The effects of this compound on splanchnic circulation have been investigated in preclinical rat models. These studies aimed to understand the compound's impact on blood flow in the mesenteric and colonic vascular beds.

Intravenous administration of cilansetron was found to cause a small and transient constriction of the rat mesenteric vascular bed. nih.gov This was evidenced by a slight, and in some instances statistically significant, reduction in mesenteric blood flow and mesenteric vascular conductance. nih.gov However, this effect on the mesenteric circulation did not extend to the colonic circulation. nih.gov

Importantly, cilansetron did not significantly alter blood flow, vascular conductance, or intraluminal pressure in the colon. nih.gov Furthermore, in a model of mild colonic inflammation induced by dextran (B179266) sulphate sodium, cilansetron did not provoke a vasoconstrictor effect in the colon. nih.gov These findings suggest that while cilansetron may have a modest and temporary effect on the mesenteric vasculature, it does not appear to compromise blood flow in the colon under the studied preclinical conditions. nih.gov

Table 2: Effects of Intravenous Cilansetron on Splanchnic Hemodynamics in Rats

| Parameter | Cilansetron (0.1 and 0.3 mg/kg) Effect |

|---|---|

| Mean Arterial Pressure (MAP) | No significant modification |

| Heart Rate (HR) | No significant modification |

| Mesenteric Blood Flow (MBF) | Slight, sometimes significant, decrease |

| Mesenteric Vascular Conductance (MVC) | Slight, sometimes significant, decrease |

| Colonic Blood Flow (CBF) | Unchanged |

| Colonic Vascular Conductance (CVC) | Unchanged |

Summary of findings from a study investigating the effects of cilansetron on mesenteric and colonic blood flow in rats. nih.gov

Modification of Mesenteric Blood Flow (e.g., in rats)

Investigations in animal models have demonstrated that this compound can induce a modest and temporary constriction of the mesenteric vascular bed. nih.govnih.gov In studies conducted on phenobarbital-anesthetized rats, intravenous administration of cilansetron resulted in a slight, and in some instances statistically significant, decrease in mesenteric blood flow and mesenteric vascular conductance. nih.gov This effect was observed without concurrent alterations in mean arterial pressure or heart rate. nih.gov The observed reduction in mesenteric blood flow and vascular conductance was in the range of 15-20%. nih.gov This pharmacodynamic profile is shared with other 5-HT₃ receptor antagonists, such as alosetron (B1665255). nih.gov

The following table summarizes the effects of intravenous cilansetron on mesenteric hemodynamics in anesthetized rats.

| Parameter | Vehicle | Cilansetron (0.1 mg·kg⁻¹) | Cilansetron (0.3 mg·kg⁻¹) |

| Mesenteric Blood Flow (mL·min⁻¹) | 5.2 ± 0.5 | 4.3 ± 0.4 | 4.1 ± 0.5 |

| Mesenteric Vascular Conductance (mL·min⁻¹·mmHg⁻¹) | 0.054 ± 0.005 | 0.045 ± 0.004 | 0.043 ± 0.005 |

Data adapted from studies in anesthetized rats. Values are presented as mean ± standard error of the mean.

Absence of Significant Effects on Colonic Blood Flow

In contrast to its effects on the mesenteric vasculature, this compound does not appear to significantly alter blood flow within the colon. nih.govnih.gov Studies in anesthetized rats have shown that both intravenous and intraduodenal administration of cilansetron did not lead to any significant changes in colonic blood flow or colonic vascular conductance. nih.gov Furthermore, even in the presence of mild inflammation induced by dextran sulphate sodium, cilansetron did not provoke a vasoconstrictor effect in the colon. nih.govnih.gov This differential effect on mesenteric and colonic blood flow is a key aspect of its preclinical pharmacodynamic profile.

The table below outlines the lack of a significant effect of intravenous cilansetron on colonic hemodynamics in anesthetized rats.

| Parameter | Vehicle | Cilansetron (0.1 mg·kg⁻¹) | Cilansetron (0.3 mg·kg⁻¹) |

| Colonic Blood Flow (mL·min⁻¹·g⁻¹) | 0.58 ± 0.07 | 0.61 ± 0.08 | 0.55 ± 0.06 |

| Colonic Vascular Conductance (mL·min⁻¹·g⁻¹·mmHg⁻¹) | 0.0060 ± 0.0007 | 0.0063 ± 0.0008 | 0.0057 ± 0.0006 |

Data adapted from studies in anesthetized rats. Values are presented as mean ± standard error of the mean.

Drug Discovery and Development Trajectory of Cilansetron Hydrochloride

Rationale for Serotonergic Agents in Gastrointestinal Disorder Research

The investigation of serotonergic agents for gastrointestinal (GI) disorders is founded on the critical role of serotonin (B10506) (5-hydroxytryptamine or 5-HT) in regulating gut function. nih.gov Approximately 95% of the body's serotonin is located within the gastrointestinal tract, where it functions as a key neurotransmitter and paracrine signaling molecule. nih.govclevelandclinic.org Research has identified serotonin's involvement in several fundamental gut processes, including the mediation of intestinal motility, secretion, and the modulation of visceral perception (the sensation of pain or discomfort from internal organs). nih.gov

Serotonin exerts its effects by interacting with a variety of receptor subtypes located on enteric neurons, smooth muscle cells, and epithelial cells. mdpi.com Dysregulation in serotonin signaling pathways has been implicated in the pathophysiology of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). nih.gov For instance, altered serotonin levels have been observed in patients with IBS, with increased plasma 5-HT in diarrhea-predominant conditions and decreased levels in constipation-predominant forms. nih.govmdpi.com This direct correlation provides a strong rationale for developing therapies that target specific serotonin receptors to normalize gut function and alleviate the multiple symptoms associated with IBS. nih.gov By selectively agonizing or antagonizing these receptors, researchers aim to correct underlying abnormalities in GI transit, secretion, and visceral sensitivity. nih.govmdpi.com

Comparative Preclinical Efficacy and Pharmacological Profiles with Other Agents

Cilansetron (B1669024) was developed as a potent and selective 5-HT3 receptor antagonist, a class of drugs that also includes agents like alosetron (B1665255) and ondansetron (B39145). nih.govopenaccessjournals.com The primary mechanism of this class is the inhibition of 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons. Antagonism of these receptors leads to a decrease in gastrointestinal motility, secretion, and visceral sensation, making them particularly suitable for treating diarrhea-predominant IBS (IBS-D). nih.gov

Preclinical studies distinguished Cilansetron from other 5-HT3 antagonists, primarily through its high potency and selectivity. openaccessjournals.com In vitro research demonstrated that Cilansetron's competitive antagonism at 5-HT3 receptors was approximately ten times greater than that of ondansetron. openaccessjournals.com This heightened potency was also observed in vivo. In the von Bezold–Jarisch reflex test in rats, a standard model for assessing 5-HT3 receptor antagonism, Cilansetron was shown to be orally active at a dose six times lower than that required for ondansetron. openaccessjournals.com These preclinical pharmacological profiles suggest that while operating through the same receptor target, different antagonists can exhibit variations in potency and duration of action. openaccessjournals.comnih.gov

| Compound | Primary Mechanism | Key Preclinical Differentiator | Therapeutic Target in IBS |

|---|---|---|---|

| Cilansetron | Potent and selective 5-HT3 receptor antagonist | Higher potency in vitro and in vivo compared to Ondansetron openaccessjournals.com | IBS with Diarrhea Predominance (IBS-D) nih.govopenaccessjournals.com |

| Alosetron | Potent and selective 5-HT3 receptor antagonist | Effective in women with severe IBS-D; use is restricted nih.govopenaccessjournals.com | Severe IBS-D nih.gov |

| Ondansetron | 5-HT3 receptor antagonist | Established antiemetic; used as a comparator in preclinical studies openaccessjournals.comnih.gov | Primarily chemotherapy-induced nausea and vomiting nih.gov |

The pharmacological approach of Cilansetron (a 5-HT3 antagonist) stands in direct contrast to that of 5-HT4 receptor agonists, such as tegaserod (B130379) and prucalopride (B966). nih.govnih.gov While both classes of drugs modulate the serotonergic system in the gut, they target different receptor subtypes with opposing functional outcomes. mdpi.com

5-HT3 receptor antagonists like Cilansetron are designed to slow colonic transit and reduce visceral sensitivity, addressing the symptoms of diarrhea and pain in IBS-D. openaccessjournals.comnih.gov Conversely, 5-HT4 receptor agonists are prokinetic agents; they stimulate peristalsis and intestinal secretion, thereby accelerating gastrointestinal transit. nih.govnih.gov This makes them suitable for treating constipation-predominant IBS (IBS-C). nih.govgraphyonline.com The development of selective 5-HT4 agonists like prucalopride was driven by the need to avoid the off-target effects seen with earlier, less selective agents. nih.govgraphyonline.com The fundamental difference in their mechanism of action dictates their distinct and separate therapeutic applications in the management of IBS subtypes. nih.govresearchgate.net

| Pharmacological Class | Example Compound | Receptor Action | Primary Preclinical Effect on GI Motility | Target IBS Subtype |

|---|---|---|---|---|

| 5-HT3 Receptor Antagonist | Cilansetron | Antagonist | Decreases motility / Slows transit nih.govopenaccessjournals.com | Diarrhea-Predominant (IBS-D) nih.gov |

| 5-HT4 Receptor Agonist | Tegaserod, Prucalopride | Agonist / Partial Agonist | Increases motility / Accelerates transit nih.govnih.gov | Constipation-Predominant (IBS-C) nih.govgraphyonline.com |

Preclinical Research Paradigms and Translational Considerations

The preclinical evaluation of drugs for IBS, including Cilansetron, relies on a variety of animal models designed to replicate key aspects of the disorder's pathophysiology. galaxypub.co Given that IBS is a symptom-based condition with a strong brain-gut axis component, no single model can fully encompass its complexity. pharmacophorejournal.comresearchgate.net Common research paradigms include stress-induced models, such as neonatal maternal separation or water avoidance stress, which aim to mimic the impact of psychosocial stress on gut function and induce visceral hypersensitivity. galaxypub.cotandfonline.com Another widely used approach is the post-inflammatory model, where chemical irritants like acetic acid or trinitrobenzene sulfonic acid (TNBS) are used to induce a transient inflammation that results in chronic visceral hypersensitivity, mirroring the post-infectious subset of IBS patients. galaxypub.cotandfonline.com

A significant challenge in IBS drug development is the translation of findings from these preclinical models to clinical efficacy in humans. researchgate.netnih.gov Animal models are essential for initial target validation and lead optimization, but their predictive validity for clinical outcomes is limited. nih.gov This translational gap arises because animal models often struggle to replicate the subjective human experience of IBS, including abdominal pain, discomfort, and bloating. nih.govnih.gov Furthermore, the complex interplay of genetic, psychosocial, and gut microbial factors in human IBS is difficult to reproduce in animals. tandfonline.com Consequently, while a compound may show promise in reducing visceral hypersensitivity or normalizing transit in a rat model, this does not guarantee it will provide global symptom relief for patients. nih.gov

Current Development Status in the Pharmaceutical Landscape

Cilansetron was developed by Solvay Pharmaceuticals for the treatment of both men and women with diarrhea-predominant Irritable Bowel Syndrome. nih.govnih.gov Following the completion of Phase III clinical trials involving approximately 4,000 patients, the company submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) and a corresponding application in the United Kingdom for the European Union in 2004. nih.gov

In April 2005, Solvay Pharmaceuticals announced that it had received a "not-approvable" letter from the FDA regarding the NDA for Cilansetron. nih.govdrugs.com The regulatory agency requested additional clinical data to further assess the drug's risk-benefit profile. clinicaltrialsarena.com Subsequently, considering the extent of the additional clinical work required and other business factors, Solvay decided to discontinue the development and regulatory activities for Cilansetron. clinicaltrialsarena.com As a result, Cilansetron was not approved for marketing and its development has been officially discontinued (B1498344). clinicaltrialsarena.compatsnap.com

Q & A

Q. What are the key synthetic pathways for Cilansetron hydrochloride, and how can researchers validate its chemical identity?

this compound’s synthesis involves the formation of a pyrido-carbazolone core structure with a 2-methylimidazole substituent . To validate its identity, researchers should:

- Perform spectroscopic characterization (e.g., NMR, IR) to confirm functional groups and stereochemistry.

- Compare melting points and chromatographic retention times (HPLC) with reference standards.

- Use X-ray crystallography for absolute configuration determination, especially for stereospecific intermediates . Example data: CAS-209859-87-0 (monohydrate form) and CAS-120635-74-7 (anhydrous form) .

Q. How is this compound pharmacologically classified, and what implications does this have for experimental design?

Cilansetron is classified under the ATC code A03AE03 as a serotonin 5-HT3 receptor antagonist, primarily studied for irritable bowel syndrome (IBS) with diarrhea predominance . Researchers should:

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific safety data for Cilansetron are limited, general guidelines for handling hazardous lab chemicals apply:

- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.

- Work in a fume hood to avoid inhalation of particulate matter.

- Store in a locked, temperature-controlled environment to ensure stability .

Advanced Research Questions

Q. How do efficacy contradictions arise in comparative studies of 5-HT3 antagonists, and how can meta-analyses resolve them?

Q. What methodological considerations are essential for ensuring reproducibility in preclinical studies of this compound?

Reproducibility requires:

- Detailed experimental protocols (e.g., dosing regimens, vehicle composition) in supplementary materials .

- Validation of animal models (e.g., stress-induced hypermotility in rodents) using positive/negative controls.

- Open-access sharing of raw data (e.g., electrophysiological recordings) via repositories like Figshare .

Q. How can researchers resolve discrepancies between in vitro receptor affinity and in vivo therapeutic efficacy for Cilansetron?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolite activity). Strategies include:

Q. What ethical and logistical challenges exist in designing clinical trials for this compound, and how can they be mitigated?

Challenges include patient recruitment (e.g., IBS heterogeneity) and placebo effects. Solutions:

- Use adaptive trial designs to re-estimate sample sizes based on interim analyses.

- Implement centralized monitoring to ensure protocol adherence across multi-center trials .

Methodological Resources

- Chemical Characterization : Refer to CAS Common Chemistry (CC-BY-NC 4.0) for validated spectral data .

- Statistical Analysis : Use R or STATA for NMAs, incorporating tools like netmeta to handle multi-arm trials .

- Literature Review : Follow PRISMA guidelines for systematic reviews, prioritizing primary sources from PubMed and Cochrane Library .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.